(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate (R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18271169
InChI: InChI=1S/C15H12F3NO5S/c1-8(9-5-3-4-6-10(9)15(16,17)18)24-11-7-12(19(21)22)25-13(11)14(20)23-2/h3-8H,1-2H3
SMILES:
Molecular Formula: C15H12F3NO5S
Molecular Weight: 375.3 g/mol

(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate

CAS No.:

Cat. No.: VC18271169

Molecular Formula: C15H12F3NO5S

Molecular Weight: 375.3 g/mol

* For research use only. Not for human or veterinary use.

(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate -

Specification

Molecular Formula C15H12F3NO5S
Molecular Weight 375.3 g/mol
IUPAC Name methyl 5-nitro-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate
Standard InChI InChI=1S/C15H12F3NO5S/c1-8(9-5-3-4-6-10(9)15(16,17)18)24-11-7-12(19(21)22)25-13(11)14(20)23-2/h3-8H,1-2H3
Standard InChI Key KLEJCIQBFZNRSX-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)[N+](=O)[O-])C(=O)OC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a thiophene ring core substituted at three positions:

  • Nitro group (-NO₂) at position 5, conferring electron-withdrawing characteristics.

  • Methoxycarbonyl group (-COOCH₃) at position 2, enhancing solubility and reactivity.

  • (R)-1-(2-(Trifluoromethyl)phenyl)ethoxy group at position 3, introducing chirality and hydrophobic interactions .

The stereochemistry at the ethoxy side chain’s chiral center is explicitly defined as the R-enantiomer, critical for its biological activity .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS No.929039-94-1
Molecular FormulaC₁₅H₁₂F₃NO₅S
Molecular Weight387.32 g/mol
Purity95–98% (industrial grade)

Synthesis and Characterization

Synthetic Route

The racemic form of this compound is synthesized via a Mitsunobu reaction, as detailed in peer-reviewed protocols . The process involves:

  • Reactants: 1-(2-(Trifluoromethyl)phenyl)ethanol and methyl 5-nitro-3-hydroxythiophene-2-carboxylate.

  • Reagents: Triphenylphosphine (PPh₃) and di-tert-butyl azodicarboxylate (DTBAD) in dichloromethane (DCM) .

  • Conditions: Reaction proceeds at 0°C to room temperature overnight, yielding the product after column chromatography .

Key Reaction:

Thiophene precursor+1-(2-(Trifluoromethyl)phenyl)ethanolPPh₃, DTBADRacemic product\text{Thiophene precursor} + \text{1-(2-(Trifluoromethyl)phenyl)ethanol} \xrightarrow{\text{PPh₃, DTBAD}} \text{Racemic product}

The (R)-enantiomer is isolated via chiral resolution, though specific resolution methods remain proprietary .

Table 2: Synthesis Parameters

ParameterDetailYield
SolventDichloromethane (DCM)91%
PurificationColumn chromatography
Key ReagentsPPh₃, DTBAD

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (500 MHz, CDCl₃): δ 7.94–7.86 (m, 1H, aromatic), 7.66–7.53 (m, 2H, aromatic), 5.73 (s, 1H, thiophene), 3.81 (s, 3H, -OCH₃) .

  • ¹³C NMR: Data corroborates the ester carbonyl (δ ~165 ppm) and trifluoromethyl (δ ~125 ppm) groups .

Physicochemical Properties

Computed Properties

While experimental data is limited, analogous thiophene derivatives exhibit:

  • LogP (XLogP3): ~4.3 (indicative of high lipophilicity) .

  • Hydrogen Bond Acceptors: 6 (compatible with kinase active sites) .

Applications in Medicinal Chemistry

Role in Kinase Inhibitor Development

This compound is a key intermediate in synthesizing benzimidazole-based inhibitors targeting Nek2 kinase, a protein implicated in mitotic regulation and cancer progression . The chiral ethoxy side chain enhances binding affinity to the kinase’s DFG-out conformation, a hallmark of selective inhibition .

Table 3: Biological Relevance

ApplicationTarget KinaseTherapeutic Area
Anticancer agentsNek2Oncology

Industrial Production

Suppliers like Amadis Chemical Company produce the compound at 97% purity for preclinical research, emphasizing scalability and compliance with ISO9001:2008 standards . Global distribution networks ensure availability to academic and pharmaceutical entities .

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